molecular formula C22H18N2O2S B2966894 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339104-27-7

2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2966894
CAS No.: 339104-27-7
M. Wt: 374.46
InChI Key: HGLBBGSNHXJSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS: 339104-27-7) is a 1,3,4-oxadiazole derivative characterized by a phenyl group at position 5 and a sulfinyl-substituted phenyl group at position 2. The sulfinyl group (-S(O)-) is attached to a 4-methylbenzyl moiety, introducing chirality and moderate polarity. Key properties include:

  • Molecular Formula: C₂₂H₁₈N₂O₂S
  • Molar Mass: 374.46 g/mol
  • XLogP: 4.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors: 5 .

The sulfinyl group differentiates this compound from thioether (sulfanyl) or sulfone derivatives, balancing polarity and lipophilicity. Potential applications are inferred from structural analogs, including medicinal chemistry (antimicrobial, anticancer) and materials science (fluorescent emitters) .

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfinyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-16-11-13-17(14-12-16)15-27(25)20-10-6-5-9-19(20)22-24-23-21(26-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLBBGSNHXJSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS No. 339104-27-7) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C22H18N2O2S
  • Molar Mass : 374.46 g/mol
  • Structure : The compound features a sulfinyl group attached to a phenyl ring, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Notably:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-715.63Tamoxifen10.38
MEL-812.00Doxorubicin0.05

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner by activating caspase pathways and increasing p53 expression levels .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Study on Anticancer Properties

A detailed investigation into the anticancer efficacy of oxadiazole derivatives was conducted where various compounds were synthesized and screened against multiple cancer cell lines. The results indicated that modifications in the phenyl rings significantly affect biological potency. The study emphasized that compounds with electron-donating groups (EDGs) exhibited enhanced activity compared to those with electron-withdrawing groups (EWGs) .

In Silico Studies

In silico docking studies have been performed to predict interactions between this compound and target proteins involved in cancer progression. These studies revealed strong hydrophobic interactions with key amino acids in the active sites of target proteins, suggesting a potential for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfinyl vs. Sulfonyl/Sulfanyl Derivatives
  • Target Compound : The sulfinyl group (-S(O)-) offers intermediate polarity and chirality, influencing solubility and enantioselective interactions.
  • 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole (CAS: 339104-18-6): Contains a sulfonyl group (-SO₂-), increasing polarity (XLogP: 4.4 vs. sulfonyl’s lower lipophilicity) and hydrogen-bonding capacity. Applications: Potential biological activity due to enhanced solubility .
  • 2-[4-(tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole (CAS: 477862-09-2):
    • Sulfanyl group (-S-) provides lower polarity, favoring membrane permeability in drug design .
Halogen-Substituted Derivatives
  • 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole :
    • Bromine substituent enhances electronic modulation for fluorescence or OLED applications .
  • 2-(3-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole :
    • Chlorine improves stability and bioactivity, as seen in anticonvulsant derivatives .
Biphenyl and Acridane Derivatives
  • PBD (2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole) :
    • Extended conjugation via biphenyl enhances fluorescence, making it a primary fluor in scintillators .
  • DMAC-DPO (Acridane-substituted oxadiazole) :
    • Bulky acridane group induces thermally activated delayed fluorescence (TADF) for OLEDs .

Physicochemical Properties

Compound XLogP Hydrogen Bond Acceptors Molecular Weight (g/mol)
Target Compound 4.4 5 374.46
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-... 4.4* 6 410.87
PBD 5.1 3 298.34
Butyl-PBD 6.2 3 354.45

*Estimated based on sulfonyl group’s impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.